molecular formula C28H14N4O2 B3052137 4,4'-Bis(3,4-dicyanophenoxy)biphenyl CAS No. 38791-69-4

4,4'-Bis(3,4-dicyanophenoxy)biphenyl

Cat. No. B3052137
CAS RN: 38791-69-4
M. Wt: 438.4 g/mol
InChI Key: GCQXFKBSPSLVPY-UHFFFAOYSA-N
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Description

4,4’-Bis(3,4-dicyanophenoxy)biphenyl is a chemical compound with the molecular formula C28H14N4O2 . It has an average mass of 438.436 Da and a monoisotopic mass of 438.111664 Da .


Synthesis Analysis

4,4’-Bis(3,4-dicyanophenoxy)biphenyl (BPH) can be synthesized by the reaction of 4-nitrophthalonitrile with biphenol using anhydrous potassium carbonate as a catalyst in dimethylsulfoxide (DMSO) solvent .


Molecular Structure Analysis

The molecular structure of 4,4’-Bis(3,4-dicyanophenoxy)biphenyl consists of two biphenyl groups linked by ether bonds, with each phenyl ring carrying two cyano groups .


Chemical Reactions Analysis

In the presence of metal salts, 4,4’-Bis(3,4-dicyanophenoxy)biphenyl can undergo polymerization to form a heat-resistant phthalonitrile resin . The resulting thermosets have a fairly high molecular weight and form a cross-linked three-dimensional structure .

Scientific Research Applications

Phthalonitrile Polymers and Their Properties

  • Cure Behavior and Properties : 4,4'-Bis(3,4-dicyanophenoxy)biphenyl, when used as a monomer in phthalonitrile polymers, exhibits specific cure behaviors. The rate of cure reaction differs among monomers and depends on the concentration of the curing agent. These polymers show high thermal stability and low heat release upon exposure, indicating potential for applications in thermosetting materials (Sastri & Keller, 1999).

  • Tensile and Fracture Properties : A polymer prepared from 4,4'-bis(3,4-dicyanophenoxy)biphenyl retains excellent mechanical properties even after undergoing post-cure and oxidative aging processes, suggesting its utility in environments requiring durability and resilience (Warzel & Keller, 1993).

Thermal and Mechanical Characteristics

  • Thermomechanical and Dielectric Properties : Crosslinked phthalonitrile polymers, including those based on 4,4'-bis(3,4-dicyanophenoxy)biphenyl, demonstrate excellent mechanical properties and thermal stability. Their dielectric constants indicate potential applications in insulating materials, particularly in aerospace applications (Chua & Tu, 2018).

properties

IUPAC Name

4-[4-[4-(3,4-dicyanophenoxy)phenyl]phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O2/c29-15-21-5-11-27(13-23(21)17-31)33-25-7-1-19(2-8-25)20-3-9-26(10-4-20)34-28-12-6-22(16-30)24(14-28)18-32/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQXFKBSPSLVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77810-24-3
Details Compound: 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer
Record name 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77810-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80348311
Record name 4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(3,4-dicyanophenoxy)biphenyl

CAS RN

38791-69-4
Record name 4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 4,4'-biphenol 2 (5.0 g, 0.027 mol), 4-nitrophthalonitrile 3 (9.7 g, 0.056 mol) and anhydrous potassium carbonate (9.6 g, 0.070 mol) in 60 ml of dry dimethyl sulfoxide was stirred at room temperature for 24 hours. The potassium carbonate was added in three portions. At this point, the reaction mixture was slowly poured into cold, dilute hydrochloric acid (200 ml). The crude precipitate was isolated by suction filtration, washed with water until neutral and dried. Purification was achieved by recrystallization from acetone-water to afford 11.2 g (95%) of 1, m.p. 232°-235° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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